5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This specific compound features a phenyl group and a sulfonamide moiety, suggesting potential applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents.
The synthesis of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid typically involves several steps:
For example, one synthesis route involves the use of 4-hydrazinobenzenesulfonamide as a precursor, which reacts with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
The molecular structure of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid can be depicted as follows:
The structural data can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .
5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications in drug design .
The mechanism of action for compounds like 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid often involves inhibition of specific enzymes or pathways related to inflammation. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators such as prostaglandins.
Additionally, the sulfonamide moiety may contribute to antibacterial activity by inhibiting bacterial folate synthesis pathways. This dual action enhances its potential therapeutic applications .
The physical properties of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid include:
Chemical properties include its reactivity with acids and bases, stability under standard laboratory conditions, and potential degradation pathways when exposed to light or moisture .
5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid has several potential applications:
Pyrazole derivatives have transitioned from serendipitous discoveries to rationally designed therapeutic agents since their 19th-century identification. The inaugural pyrazole-based drug, antipyrine (1880s), established this heterocycle as an analgesic scaffold. Modern medicinal chemistry exploits the pyrazole nucleus for its:
The integration of 5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 5071-61-4/1134-49-2) marked a significant evolution. This scaffold combines the pyrazole core with a carboxylic acid handle for salt formation or derivatization. Contemporary research focuses on molecular hybridization, exemplified by 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid – a strategic fusion of pyrazole, sulfamoylbenzene, and carboxylic acid pharmacophores [3] [8]. Recent breakthroughs include pyrazole-based carbonic anhydrase inhibitors (2024) showing sub-micromolar activity against tumor-associated isoforms hCA IX/XII, underscoring their anticancer potential [6].
Table 1: Evolution of Key Pyrazole Pharmacophores
Compound | CAS Number | Structural Features | Therapeutic Applications | |
---|---|---|---|---|
Antipyrine | 60-80-0 | Unsubstituted pyrazole | Analgesic/Antipyretic | |
5-Phenyl-1H-pyrazole-3-carboxylic acid | 5071-61-4 / 1134-49-2 | Pyrazole + carboxylic acid + phenyl | Synthetic intermediate | |
Celecoxib analogs | - | Pyrazole + sulfonamide | COX-2 inhibition | |
5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid | - | Pyrazole + phenyl + sulfamoylphenyl + carboxylic acid | Carbonic anhydrase inhibition | |
Tartrazine derivatives | 1934-21-0 | Pyrazolone + sulfophenyl + carboxylic acid | Dyes/Diagnostics | [10] |
Molecular Design Rationale: The title compound merges three critical elements:
Sulfamoyl Group (–SO₂NH₂): This moiety is indispensable in carbonic anhydrase inhibitors (CAIs), acting as a potent zinc-binding group (ZBG). Key attributes:
In the title compound, the 4-sulfamoylphenyl attachment at N1 positions the ZBG for optimal catalytic site penetration. QSAR studies confirm electron-withdrawing substituents (e.g., halogens) on the C5-phenyl ring enhance CA inhibition by increasing sulfonamide acidity [6].
Carboxylic Acid (–COOH): The C3-carboxylic acid provides multifaceted functionality:
Table 2: Impact of Substituents on Carbonic Anhydrase Inhibition
Compound | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) | Key Structural Features | |
---|---|---|---|---|
Acetazolamide (AAZ) | 0.025 | 0.0057 | Classical sulfonamide CAI | [6] |
5b (Chlorophenyl analog) | 0.106 | 0.040 | 4-Chlorophenyl + carboxylic acid | [6] |
4e (Methylsulfonyl analog) | 0.072 | 0.081 | p-SO₂CH₃ + carboxylic acid | [6] |
6c (Bromo analog) | 0.073 | 0.095 | p-Br + carboxylic acid | [6] |
Title compound prototype | ~0.04–0.10* | ~0.04–0.10* | Phenyl + sulfamoylphenyl + carboxylic acid | [1] [6] |
*Estimated range based on structural analogs*
Synergistic Effects: Hybridization creates dual-targeting potential:
Structural informatics reveals the carboxylic acid’s torsion angle (C3–C2–N1–C1’aryl) determines binding to hydrophilic regions of CA isoforms. Optimal activity occurs when the carboxylic acid and sulfamoyl groups adopt a syn-periplanar orientation, facilitating simultaneous interactions with Zn²⁺ and hydrophobic sub-pockets [6] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0